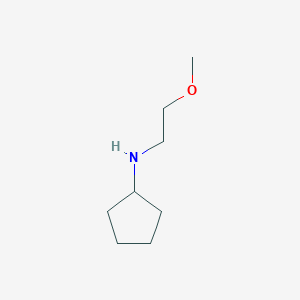
N-(2-methoxyethyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)cyclopentanamine is an organic compound with the molecular formula C8H17NO. It is a derivative of cyclopentanamine, where the amine group is substituted with a 2-methoxyethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(2-methoxyethyl)cyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: The parent compound without the methoxyethyl substitution.
N-ethylcyclopentanamine: A similar compound with an ethyl group instead of a methoxyethyl group.
N-methylcyclopentanamine: A compound with a methyl group substitution.
Uniqueness
N-(2-methoxyethyl)cyclopentanamine is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-(2-methoxyethyl)cyclopentanamine |
InChI |
InChI=1S/C8H17NO/c1-10-7-6-9-8-4-2-3-5-8/h8-9H,2-7H2,1H3 |
InChI Key |
KQJSKPGDJLWHCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
![4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine](/img/structure/B13070761.png)
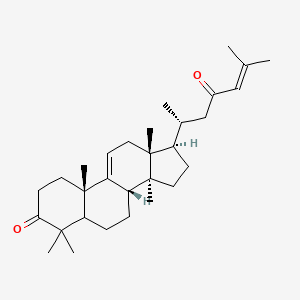


![1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070772.png)

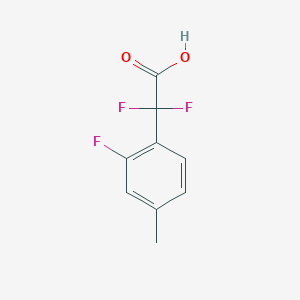
![(13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13070803.png)
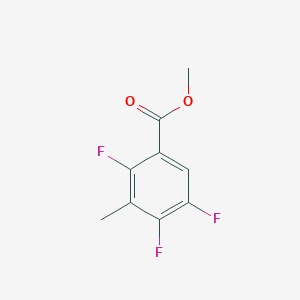
![1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13070811.png)
![Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13070818.png)
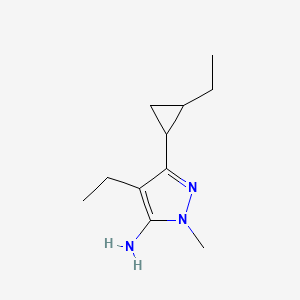
![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13070828.png)
